2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core, a thiazole ring, and a sulfanyl-acetamide linkage, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps. One common method starts with the reaction of anthranilic acid with phenyl isothiocyanate to form 2-mercapto-3-phenylquinazolin-4(3H)-one . This intermediate is then reacted with ethyl chloroacetate to yield ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate . Finally, the ethyl ester is converted to the desired acetamide derivative by reacting with thiazole-2-amine under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce dihydroquinazolinone derivatives.
Scientific Research Applications
2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The quinazolinone core and thiazole ring are known to interact with various biological targets, potentially leading to the inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate: A closely related compound with similar structural features but different functional groups.
Methyl 2-[(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]thioacetate: Another derivative with a methoxy group on the phenyl ring and a methyl ester instead of an acetamide.
Uniqueness
2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is unique due to its combination of a quinazolinone core, thiazole ring, and sulfanyl-acetamide linkage. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H14N4O2S2 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C19H14N4O2S2/c24-16(22-18-20-10-11-26-18)12-27-19-21-15-9-5-4-8-14(15)17(25)23(19)13-6-2-1-3-7-13/h1-11H,12H2,(H,20,22,24) |
InChI Key |
FQOITLXSQSNVKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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